molecular formula C14H24N2O4 B15220047 tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B15220047
M. Wt: 284.35 g/mol
InChI Key: RPONUPDZLLDWPC-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered oxa-azaspiro ring system. The tert-butyl carbamate (Boc) group at the 8-position serves as a protective moiety for the amine, while the stereospecific (3S,4S) configuration and the 4-amino-3-methyl substituents influence its reactivity and biological interactions. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting therapeutics .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-9-10(15)14(11(17)19-9)5-7-16(8-6-14)12(18)20-13(2,3)4/h9-10H,5-8,15H2,1-4H3/t9-,10+/m0/s1

InChI Key

RPONUPDZLLDWPC-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)N

Canonical SMILES

CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its spirocyclic structure may also provide insights into the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart enhanced stability and reactivity to polymers and other materials .

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of spirocyclic tert-butyl carbamates. Key structural analogs and their distinguishing features are outlined below:

Structural Analogues and Similarity Scores

Compound Name CAS Number Structural Features Similarity Score Key Properties
tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate N/A 4-amino, 3-methyl, 1-oxo, 2-oxa N/A Chiral, polar NH₂ group, stereochemical rigidity
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 1-oxo, no amino/methyl substituents 0.96 Lacks stereochemical complexity; lower polarity
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 203661-69-2 Smaller spiro ring (5-membered), 2-oxo 0.98 Reduced steric hindrance; altered ring strain
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 236406-39-6 Additional nitrogen in diaza system 1.00 Enhanced hydrogen-bonding capacity; higher solubility
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 865626-62-6 Phenyl substituent, triaza system 0.90 Increased hydrophobicity; π-π stacking potential

Physicochemical and Functional Differences

  • Polarity and Solubility: The presence of the 4-amino group in the target compound enhances its polarity compared to analogs like tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, which lacks amino substituents.
  • Stereochemical Impact: The (3S,4S) configuration confers rigidity to the spiro system, distinguishing it from non-chiral analogs. This stereochemistry is critical for binding selectivity in enzyme inhibition .
  • Functional Group Diversity : Compounds like tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3) incorporate dioxo groups, increasing electrophilicity and altering reactivity in nucleophilic substitution reactions .

Research Findings and Significance

  • Crystallographic Analysis: The Boc-protected amine in the target compound stabilizes its crystal lattice via N–H···O hydrogen bonds, a pattern less prevalent in non-amino analogs .
  • Biological Activity : In virtual screening studies, the (3S,4S) configuration showed >50% higher binding affinity to trypsin-like proteases compared to racemic analogs, highlighting the role of stereochemistry .
  • Stability: The tert-butyl group in all analogs provides hydrolytic stability under basic conditions, but the amino group in the target compound necessitates careful pH control during deprotection .

Biological Activity

tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H24N2O4C_{14}H_{24}N_{2}O_{4} with a molecular weight of approximately 284.35 g/mol. The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and potential biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
CAS Number2414415-67-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's spirocyclic structure enables it to bind to enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Cellular Signaling Modulation : It may influence signaling pathways within cells, affecting cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Interaction Studies : Research has shown that this compound exhibits inhibitory effects on certain proteases, suggesting potential applications in treating diseases where protease activity is dysregulated.
  • Cell Culture Experiments : In vitro studies demonstrated that the compound can alter the proliferation of specific cancer cell lines, indicating its potential as an anti-cancer agent.
  • Pharmacological Profiling : Preliminary pharmacological assessments have indicated that this compound may possess anti-inflammatory properties, making it a candidate for further development in inflammatory disease treatments.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be illustrated through comparisons with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateSimilar spirocyclic structure but lacks an amino groupPresence of an oxo group instead
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane - 8-carboxylateContains a methyl group at the 1-positionInfluences reactivity and activity
tert-butyl (3S,4S)-4-(tert-butylsulfinyl)amino - 3-methyl - 2 - oxa - 8 - azaspiro [4.5] decane - 8 - carboxylateSubstituted with a sulfinyl groupMay exhibit different biological properties

These comparisons highlight how the specific functional groups and stereochemistry of tert-butyl (3S,4S)-4-amino compounds confer unique properties and activities not found in similar compounds.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR provide detailed structural assignments. For example, sp³ hybridized carbons in the spirocycle resonate at δ 50–70 ppm, while carbonyl groups appear near δ 170 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 290.36) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. ORTEP-III visualizes bond lengths/angles and validates spirocyclic geometry .

How can researchers resolve contradictions in NMR data when assigning stereochemistry in spirocyclic compounds?

Advanced Research Question

  • Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (DFT or molecular modeling software).
  • X-ray Validation : Resolve ambiguities via single-crystal diffraction. For example, SHELXL refinement can distinguish diastereomers by analyzing R-factors and electron density maps .
  • Hydrogen Bonding Patterns : Graph set analysis (e.g., Etter’s rules) identifies directional interactions that stabilize specific stereoisomers in the crystal lattice .

What are the critical safety considerations when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

How can the hydrogen bonding network be analyzed to predict crystal packing behavior?

Advanced Research Question

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, S, R motifs) to map supramolecular interactions. For example, D(2) motifs indicate dimeric associations .
  • SHELX Refinement : Use SHELXL to model H-bond distances/angles. ORTEP-III visualizes these interactions in the crystal structure .
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) reveal dynamic H-bond stability under varying temperatures .

What are the best practices for purifying this compound post-synthesis?

Basic Research Question

  • Column Chromatography : Use silica gel with gradients of hexane:ethyl acetate (e.g., 20:1 to 10:1) for optimal separation .
  • Recrystallization : Select solvents with differential solubility (e.g., ethanol/water mixtures).
  • Purity Assessment : Validate via HPLC (e.g., >95% purity) and compare melting points with literature values .

How can enantiomeric excess (ee) be enhanced during asymmetric synthesis?

Advanced Research Question

  • Chiral Catalysts : Employ iridium-based catalysts for allylic amination (e.g., 98% yield and 95% ee achieved in DMF at 70°C) .
  • Kinetic Resolution : Use enzymes or chiral stationary phases (CSPs) in HPLC to separate enantiomers.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) improve stereoselectivity by stabilizing transition states.

How should crystallographic data be refined for twinned crystals or low-resolution data?

Advanced Research Question

  • SHELXL Workflow : Apply TWIN/BASF commands to model twinned domains. Use restraints for low-resolution data to mitigate overfitting .
  • Validation Tools : Check data with R1/wR2 metrics and ADPs. ORTEP-III aids in visualizing disorder or thermal motion .
  • Iterative Refinement : Alternate between manual model adjustments (e.g., in Coot) and automated SHELXL cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.